molecular formula C15H16N2O4S B12870172 N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide CAS No. 173436-24-3

N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide

Cat. No.: B12870172
CAS No.: 173436-24-3
M. Wt: 320.4 g/mol
InChI Key: WMGVJGKEFGYOGS-UHFFFAOYSA-N
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Description

N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide is a complex organic compound with a unique structure that includes a cyano group, a furan ring, and a butanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This process can be carried out under various conditions:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and diabetes.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

CAS No.

173436-24-3

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

N-[4-(4-cyano-5-oxo-2H-furan-3-yl)phenyl]butane-1-sulfonamide

InChI

InChI=1S/C15H16N2O4S/c1-2-3-8-22(19,20)17-12-6-4-11(5-7-12)14-10-21-15(18)13(14)9-16/h4-7,17H,2-3,8,10H2,1H3

InChI Key

WMGVJGKEFGYOGS-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)C2=C(C(=O)OC2)C#N

Origin of Product

United States

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